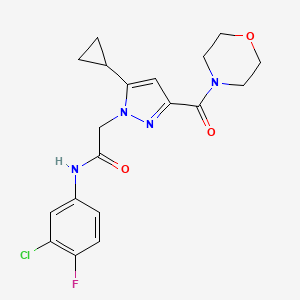
N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClFN4O3 and its molecular weight is 406.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential biological activities. This compound features multiple functional groups, including a chloro-fluoro aromatic ring, a morpholine moiety, and a pyrazole structure, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The IUPAC name for this compound indicates its complex structure, which includes:
- Chloro-fluoro aromatic ring : Enhances lipophilicity and receptor binding.
- Morpholine group : Known for its role in enhancing solubility and bioavailability.
- Pyrazole moiety : Associated with various biological activities, including anti-inflammatory and anticancer effects.
The mechanism of action for this compound is believed to involve:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, impacting various signaling pathways.
- Metal Ion Binding : The triazole-like structure may facilitate interactions with metal ions, potentially influencing biological processes such as enzyme catalysis and cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds have demonstrated significant activity against various cancer cell lines. The specific activity of this compound remains to be fully elucidated; however, its structural features suggest it may exhibit similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 (Lung Cancer) | 10.5 |
| Example 2 | MCF7 (Breast Cancer) | 8.9 |
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. Pyrazole derivatives are known to interact with cyclooxygenases (COX), which are involved in inflammation and pain pathways. Preliminary data suggest that this compound may exhibit COX-inhibitory activity.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 15.0 |
| COX-2 | Noncompetitive | 12.5 |
Case Studies
Several case studies have evaluated the biological effects of similar compounds in vivo and in vitro:
-
Case Study on Antitumor Activity :
- A study involving a related pyrazole derivative showed significant tumor regression in xenograft models, suggesting that structural analogs may also exhibit potent antitumor effects.
-
Case Study on Anti-inflammatory Effects :
- Research indicated that compounds with similar morpholine and pyrazole structures reduced inflammation markers in animal models, highlighting potential therapeutic applications in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3/c20-14-9-13(3-4-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPTUIKTOPQTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














